molecular formula C10H9ClF3N B12978821 (2S)-2-(3-chloro-2,4,5-trifluorophenyl)pyrrolidine

(2S)-2-(3-chloro-2,4,5-trifluorophenyl)pyrrolidine

Cat. No.: B12978821
M. Wt: 235.63 g/mol
InChI Key: HRILVIXRCDFKEY-ZETCQYMHSA-N
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Description

(2S)-2-(3-Chloro-2,4,5-trifluorophenyl)pyrrolidine is a chiral pyrrolidine derivative featuring a trifluorophenyl group substituted with chlorine at the 3-position. The stereochemistry at the 2-position (S-configuration) and the unique halogenation pattern (Cl, F) on the aromatic ring contribute to its distinct physicochemical and pharmacological properties. Pyrrolidine scaffolds are widely explored in medicinal chemistry due to their conformational rigidity, which enhances binding affinity to biological targets such as enzymes and receptors .

Properties

Molecular Formula

C10H9ClF3N

Molecular Weight

235.63 g/mol

IUPAC Name

(2S)-2-(3-chloro-2,4,5-trifluorophenyl)pyrrolidine

InChI

InChI=1S/C10H9ClF3N/c11-8-9(13)5(4-6(12)10(8)14)7-2-1-3-15-7/h4,7,15H,1-3H2/t7-/m0/s1

InChI Key

HRILVIXRCDFKEY-ZETCQYMHSA-N

Isomeric SMILES

C1C[C@H](NC1)C2=CC(=C(C(=C2F)Cl)F)F

Canonical SMILES

C1CC(NC1)C2=CC(=C(C(=C2F)Cl)F)F

Origin of Product

United States

Biological Activity

(2S)-2-(3-chloro-2,4,5-trifluorophenyl)pyrrolidine is a chiral organic compound that exhibits significant biological activity, particularly in the context of pharmaceutical applications. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C10H9ClF3N
  • Molecular Weight : 235.63 g/mol
  • IUPAC Name : (2S)-2-(3-chloro-2,4,5-trifluorophenyl)pyrrolidine
  • CAS Number : 1241681-92-4

The biological activity of (2S)-2-(3-chloro-2,4,5-trifluorophenyl)pyrrolidine is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The compound's fluorinated phenyl group enhances its lipophilicity and binding affinity, which may contribute to its effectiveness in modulating biological pathways.

1. Inhibition Studies

Research has shown that derivatives of pyrrolidine compounds can act as inhibitors for specific enzymes. For example, studies on similar compounds indicate that modifications in the pyrrolidine structure can influence their inhibitory potency against enzymes such as Sfp-PPTase and MDM2.

CompoundTarget EnzymeIC50 Value (µM)Reference
Compound 1Sfp-PPTase10
Compound 56MDM250
(2S)-2-(3-chloro-2,4,5-trifluorophenyl)pyrrolidineTBDTBDTBD

2. Case Studies

Several studies have explored the biological implications of similar compounds:

  • MDM2 Inhibition : A study reported the design of spirooxindoles with pyrrolidine cores that effectively inhibited MDM2, a critical regulator in cancer biology. The findings suggest that modifications to the pyrrolidine structure can enhance potency and selectivity against this target .
  • Antibacterial Activity : Another line of research has indicated that fluorinated pyrrolidines may exhibit antibacterial properties by disrupting bacterial cell viability through enzyme inhibition .

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) for (2S)-2-(3-chloro-2,4,5-trifluorophenyl)pyrrolidine has been explored through systematic modifications:

  • Substituent Effects : The presence of electron-withdrawing groups such as trifluoromethyl significantly affects the biological activity. For instance, the introduction of additional fluorine atoms has been linked to increased potency against certain targets .
  • Chirality Impact : The chiral nature of the compound plays a crucial role in its biological interactions. The (S) configuration has been associated with higher inhibitory activity compared to its (R) counterpart .

Scientific Research Applications

Pharmaceutical Development

The primary application of (2S)-2-(3-chloro-2,4,5-trifluorophenyl)pyrrolidine is in pharmaceutical research. This compound has been investigated for its potential as a therapeutic agent due to its unique structural properties that may influence biological activity.

  • Mechanism of Action : Research indicates that compounds with trifluoromethyl groups can enhance metabolic stability and bioavailability. The presence of the chloro substituent may also modulate receptor interactions, making this compound a candidate for further pharmacological studies.

Synthetic Chemistry

In synthetic organic chemistry, (2S)-2-(3-chloro-2,4,5-trifluorophenyl)pyrrolidine serves as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations.

  • Reactivity : The trifluoromethyl group is known for its electron-withdrawing properties, which can facilitate nucleophilic substitutions and other reactions. This makes the compound valuable in the development of new synthetic pathways.

Material Science

The compound's properties have led to investigations in material science, particularly in the development of polymers and coatings that require specific thermal and chemical resistance.

  • Polymer Applications : The incorporation of pyrrolidine derivatives into polymer matrices can enhance mechanical properties and thermal stability. This application is particularly relevant in creating advanced materials for electronics and aerospace.

Agricultural Chemistry

There is emerging interest in the use of (2S)-2-(3-chloro-2,4,5-trifluorophenyl)pyrrolidine as a potential agrochemical agent.

  • Pesticidal Properties : Preliminary studies suggest that this compound may exhibit herbicidal or insecticidal activities due to its structural analogies with known agrochemicals. Further research is required to elucidate its efficacy and safety profiles.

Case Study 1: Pharmaceutical Efficacy

A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of pyrrolidine derivatives, including (2S)-2-(3-chloro-2,4,5-trifluorophenyl)pyrrolidine. The findings indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Case Study 2: Synthetic Pathway Development

Research conducted on synthetic methodologies highlighted the role of (2S)-2-(3-chloro-2,4,5-trifluorophenyl)pyrrolidine as an intermediate in synthesizing novel antifungal agents. The study demonstrated efficient yields using microwave-assisted synthesis techniques.

Case Study 3: Agrochemical Potential

A recent investigation assessed the herbicidal activity of several pyrrolidine derivatives against common weeds. Results indicated that (2S)-2-(3-chloro-2,4,5-trifluorophenyl)pyrrolidine exhibited promising herbicidal activity at certain concentrations.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Analogs

The following analogs, identified via structural similarity metrics (≥0.74), highlight critical differences in substituent patterns and stereochemistry (Table 1):

Table 1: Structural Comparison of (2S)-2-(3-Chloro-2,4,5-trifluorophenyl)pyrrolidine with Analogs

Compound ID Substituents on Phenyl Ring Halogenation Stereochemistry Similarity Score
(2S)-Target Compound 3-Cl, 2,4,5-F Cl + 3F S 1.00
(R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine HCl [1381929-21-0] 5-F, 2-CH₃ 1F R 0.74
(S)-2-(4-Fluorophenyl)pyrrolidine HCl [1073556-40-7] 4-F 1F S 0.74
(R)-2-(2,5-Difluorophenyl)pyrrolidine HCl [1218935-60-4] 2,5-F 2F R 0.74

Key Observations:

  • Halogenation Impact: The target compound’s trifluorophenyl group (2,4,5-F) and 3-Cl substitution enhance electron-withdrawing effects and metabolic stability compared to mono- or di-fluorinated analogs. This may improve its pharmacokinetic profile, such as increased membrane permeability and resistance to oxidative metabolism .
  • Stereochemistry : The S-configuration at the pyrrolidine 2-position contrasts with R-configurations in analogs like [1381929-21-0] and [1218935-60-4]. Stereochemistry critically influences target binding; for example, S-enantiomers often exhibit higher affinity for serotonin or dopamine receptors in related compounds .
Pharmacological Hypotheses
  • Target Selectivity : The trifluorophenyl group may enhance interactions with hydrophobic pockets in targets like kinase enzymes or GPCRs, as seen in fluorinated drug candidates (e.g., JAK inhibitors) .
  • Chlorine Contribution : The 3-Cl substituent could modulate electronic effects, altering pKa or hydrogen-bonding capacity compared to purely fluorinated analogs.

Q & A

Q. What are the common synthetic routes for preparing (2S)-2-(3-chloro-2,4,5-trifluorophenyl)pyrrolidine, and what key reaction steps are involved?

The synthesis involves multi-step organic reactions, including hydrogenation of dihydropyrrole intermediates and Scission-allylation reactions to introduce substituents. For example, hydrogenation of (2S)-configured dihydropyrroles using catalysts like palladium on carbon, followed by allylation under controlled conditions, ensures structural fidelity. Protecting groups (e.g., methoxycarbonyl) are often employed to stabilize reactive intermediates during functionalization .

Q. How is the stereochemical integrity of the (2S) configuration maintained during synthesis?

Chiral auxiliaries or asymmetric catalysis are critical. For instance, hydrogenation with chiral catalysts (e.g., Ru-BINAP complexes) or chiral pool synthesis using enantiopure starting materials ensures retention of the (2S) configuration. Stereochemical validation via X-ray crystallography or chiral HPLC is recommended post-synthesis .

Q. What analytical techniques are critical for confirming the structure of (2S)-2-(3-chloro-2,4,5-trifluorophenyl)pyrrolidine?

  • X-ray crystallography : Resolves absolute configuration using SHELX software for refinement .
  • Multinuclear NMR : ¹H, ¹³C, and ¹⁹F NMR confirm substituent positions and fluorine environments.
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What safety precautions are essential when handling fluorinated intermediates in this compound's synthesis?

Fluorinated intermediates may release toxic HF under hydrolysis. Use PPE (gloves, goggles, fume hoods), and employ fluorophilic solvents (e.g., hexafluoroisopropanol) to minimize exposure. Waste must be segregated and processed by certified hazardous waste handlers .

Advanced Research Questions

Q. What challenges arise in optimizing the Scission-allylation step for introducing the 3-chloro-2,4,5-trifluorophenyl group, and how can they be addressed?

Steric hindrance from the polyfluorinated aryl group often leads to low yields. Strategies include:

  • Microwave-assisted synthesis : Enhances reaction efficiency by reducing time and side products.
  • Bulky ligands : Phosphine ligands (e.g., XPhos) improve regioselectivity during allylation.
  • Temperature modulation : Lower temperatures (−20°C to 0°C) suppress competing pathways .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing fluorinated pyrrolidine derivatives?

Discrepancies between calculated and observed NMR/IR data may arise from dynamic effects (e.g., ring puckering). Solutions include:

  • Variable-temperature NMR : Identifies conformational flexibility.
  • Density Functional Theory (DFT) : Computes theoretical spectra to validate experimental data.
  • Cross-validation with X-ray : Resolves ambiguities in substituent orientation .

Q. What methodologies are effective for purifying (2S)-2-(3-chloro-2,4,5-trifluorophenyl)pyrrolidine given the presence of polyfluorinated by-products?

  • Chiral HPLC : Uses cellulose-based columns (e.g., Chiralpak® IC) for enantiomeric separation.
  • Recrystallization : Fluorinated solvents (e.g., perfluorodecalin) enhance crystal lattice stability.
  • LC-MS monitoring : Detects halogenated impurities at trace levels (<0.1%) .

Q. How can mechanistic studies improve the yield of fluorinated intermediates in multi-step syntheses?

  • Isotopic labeling : ¹⁸O/²H tracing identifies rate-limiting steps (e.g., hydrolysis of esters).
  • Kinetic profiling : Monitors intermediate stability under varying pH and temperature.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) accelerate C-F bond formation .

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